molecular formula C8H8F2O B1501180 (2,4-Difluoro-5-methylphenyl)methanol CAS No. 315204-46-7

(2,4-Difluoro-5-methylphenyl)methanol

Cat. No. B1501180
CAS RN: 315204-46-7
M. Wt: 158.14 g/mol
InChI Key: NDVLGPFATXCWGQ-UHFFFAOYSA-N
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Description

“(2,4-Difluoro-5-methylphenyl)methanol” is a chemical compound with the molecular formula C8H8F2O . It has an average mass of 158.15 Da and a monoisotopic mass of 158.14 g/mol .


Molecular Structure Analysis

The molecular structure of “(2,4-Difluoro-5-methylphenyl)methanol” consists of a benzene ring with two fluorine atoms, one methyl group, and one hydroxyl group attached .


Physical And Chemical Properties Analysis

“(2,4-Difluoro-5-methylphenyl)methanol” is a solid at room temperature . More detailed physical and chemical properties are not available in the searched resources.

Scientific Research Applications

Pharmaceutical Testing

(2,4-Difluoro-5-methylphenyl)methanol: is utilized in pharmaceutical research for the development and testing of new drugs. Its role as a high-quality reference standard ensures accurate results in pharmacokinetics and toxicology studies . The compound’s stability and purity make it an excellent candidate for creating calibration curves and control samples in analytical methods like HPLC and LC-MS.

Agriculture

In the agricultural sector, this compound is explored for its potential use in developing pesticides and herbicides. Its chemical structure allows for the synthesis of derivatives that may interact with specific biological targets in pests and weeds, providing a pathway for the creation of more effective and environmentally friendly agricultural chemicals .

Material Science

The applications in material science include the synthesis of novel polymers and coatings. The fluorinated aromatic structure of (2,4-Difluoro-5-methylphenyl)methanol can impart unique properties such as resistance to degradation, hydrophobicity, and enhanced stability against UV radiation, which are valuable in creating advanced materials .

Environmental Science

Researchers are investigating the use of (2,4-Difluoro-5-methylphenyl)methanol in environmental monitoring and remediation efforts. Its derivatives could be used as tracers or probes in environmental samples, aiding in the detection and analysis of pollutants and their transformation products .

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and halogenation, to produce a wide array of functionalized molecules. These molecules can be further utilized in the synthesis of complex organic compounds, including natural products and pharmaceuticals .

Biochemistry

In biochemistry, (2,4-Difluoro-5-methylphenyl)methanol is used to study enzyme-catalyzed reactions and metabolic pathways. Its incorporation into substrates can help elucidate mechanisms of enzyme action and the role of fluorinated compounds in biological systems .

Analytical Chemistry

Analytical chemists employ (2,4-Difluoro-5-methylphenyl)methanol as a standard in developing new analytical methods. Its well-defined physical and chemical properties make it suitable for method validation, ensuring the reliability and reproducibility of analytical techniques .

Pharmacology

In pharmacology, the compound is used to understand drug-receptor interactions. Its structural features allow for the exploration of binding affinities and the design of receptor-specific ligands, contributing to the development of targeted therapies .

Safety and Hazards

The safety data sheet (SDS) for “(2,4-Difluoro-5-methylphenyl)methanol” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

(2,4-difluoro-5-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVLGPFATXCWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60666681
Record name (2,4-Difluoro-5-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

315204-46-7
Record name (2,4-Difluoro-5-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,4-difluoro-5-methyl-benzoic acid methyl ester from Step A (1.0 g, 5.37 mmol) in tetrahydrofuran (10 mL), cooled to −78° C. using a dry ice/acetone bath, was added lithium aluminum hydride, 1.0M in tetrahydrofuran (10 mL, 10 mmol), in a dropwise manner. The solution was stirred for two hours. The reaction was quenched by dropwise addition of ice-cold saturated sodium bicarbonate solution, allowed to warm to room temperature and was extracted with ethyl acetate. The organic layer was washed with water and brine and dried over magnesium sulfate. The slurry was filtered and concentrated to provide the alcohol as a colorless liquid (1.0 g, quantitative yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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